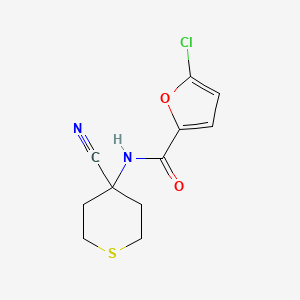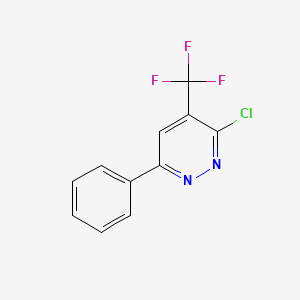![molecular formula C13H11ClO2 B2872634 [2-(3-Chlorophenoxy)phenyl]methanol CAS No. 478032-36-9](/img/structure/B2872634.png)
[2-(3-Chlorophenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3-Chlorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 478032-36-9. It has a molecular weight of 234.68 and its IUPAC name is [2- (3-chlorophenoxy)phenyl]methanol . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H11ClO2 . The InChI Code for this compound is 1S/C13H11ClO2/c14-11-5-3-6-12 (8-11)16-13-7-2-1-4-10 (13)9-15/h1-8,15H,9H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid in its physical form . Its molecular weight is 234.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Enantioselective Catalysis
A study by Lu et al. (2008) demonstrated the use of a synthesized organocatalyst for the enantioselective epoxidation of α,β-enones, achieving high yields and enantioselectivities. This research contributes to the development of asymmetric synthesis techniques, which are crucial for producing optically active compounds with potential applications in pharmaceuticals and agrochemicals (Lu, Xu, Liu, & Loh, 2008).
Aza-Piancatelli Rearrangement
The work by Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology showcases the potential for constructing heterocyclic compounds, which are prevalent in many biologically active molecules (Reddy et al., 2012).
Methanol's Role in Lipid Dynamics
Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics. Their findings highlight the significant influence of solvents on membrane structure and function, which has implications for the study of transmembrane proteins and peptides (Nguyen et al., 2019).
Adsorption Studies
Altarawneh et al. (2008) focused on the adsorption of 2-chlorophenol on the Cu(111) surface, aiming to understand the interaction mechanisms that could lead to the catalyzed formation of dioxin compounds. Their research contributes to the field of environmental chemistry by providing insights into the surface chemistry of pollutants (Altarawneh et al., 2008).
Synthesis Techniques
Mahdi et al. (2011) reported on the Friedel–Crafts acylation reaction facilitated by microwave heating to synthesize (2-chlorophenyl)(phenyl)methanones, showcasing an efficient method that enhances yield and purity. This work underlines the importance of exploring advanced synthesis techniques for complex organic molecules (Mahdi et al., 2011).
Safety and Hazards
The safety information for “[2-(3-Chlorophenoxy)phenyl]methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound can be harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAPLNUVVWDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)
![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)



![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)
